{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
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Overview
Description
{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone may also interact with various cellular targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as electrophilic substitution .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro group: Chlorination of the quinoline core can be done using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the 2-methylbenzyl group: This step involves the nucleophilic substitution reaction where the amino group is introduced using 2-methylbenzylamine.
Formation of the morpholin-4-yl group: This can be achieved through a nucleophilic substitution reaction with morpholine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the chloro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Scientific Research Applications
{6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used in the study of cellular pathways and molecular targets, particularly in the context of signal transduction and gene expression.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including infectious diseases and neurological disorders.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other bioactive compounds.
Comparison with Similar Compounds
Similar compounds to {6-Chloro-4-[(2-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity, chloroquine shares the quinoline core structure but differs in its side chains.
Quinacrine: Another antimalarial drug, quinacrine has a similar quinoline structure but with different substituents.
Camptothecin: A quinoline alkaloid with potent anticancer properties, camptothecin has a unique lactone ring attached to the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
[6-chloro-4-[(2-methylphenyl)methylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15-4-2-3-5-16(15)13-25-21-18-12-17(23)6-7-20(18)24-14-19(21)22(27)26-8-10-28-11-9-26/h2-7,12,14H,8-11,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRYAWXBSPAFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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